5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-3-29(21-8-6-5-7-9-21)35(31,32)23-16-12-20(13-17-23)27-26(30)24-18-25(34-28-24)19-10-14-22(15-11-19)33-4-2/h5-18H,3-4H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHSHKFYICZIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Ethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction followed by amination.
Final Coupling: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions could target the isoxazole ring or the sulfamoyl group.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
Oxidation Products: May include carboxylic acids or ketones.
Reduction Products: May include alcohols or amines.
Substitution Products: May include halogenated or aminated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide. For instance, research on structurally related compounds has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in ACS Omega investigated N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines and reported that compounds with similar structural motifs exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines including SNB-19 and OVCAR-8 . While this study does not directly test this compound, it indicates a promising direction for further exploration of its anticancer properties.
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
Antimicrobial Applications
The compound's sulfamoyl group suggests potential antimicrobial activity. Sulfonamide derivatives are well-known for their antibacterial properties. A related study focused on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole derivatives found that certain compounds exhibited significant antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger . This suggests that this compound may also possess similar properties.
Case Study: Antimicrobial Activity
The study evaluated various derivatives for their minimum inhibitory concentration (MIC) against bacterial strains:
| Compound | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 4e | Bacillus subtilis | Low MIC |
| Compound 4f | Aspergillus niger | Moderate MIC |
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cell Signaling: Altering cell signaling pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, molecular properties, and reported activities of 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide with related compounds:
Key Findings from Comparative Analysis:
Structural Modifications and Bioactivity: The ethyl(phenyl)sulfamoyl group in the target compound may enhance binding to bacterial enzymes compared to simpler sulfonamides (e.g., ’s methylbenzenesulfonamide), as bulkier substituents can improve target specificity .
Antimicrobial activity in ’s compound highlights the role of sulfonamide-oxazole hybrids in disrupting folate biosynthesis, a mechanism the main compound could share .
Physicochemical Properties :
- The diazenyl group in ’s compound introduces extended π-conjugation, which may reduce solubility compared to the ethoxy substituent in the main compound .
- The absence of a sulfonamide moiety in ’s acetylphenyl derivative limits its utility in sulfonamide-targeted therapies, underscoring the importance of this group in the main compound .
Contradictions and Limitations:
- While sulfonamide derivatives in and show antimicrobial effects, Glisoxepide () targets entirely different pathways, indicating that minor structural changes can drastically alter biological targets .
- Molecular weight and substituent complexity (e.g., ethyl(phenyl)sulfamoyl vs. methylbenzenesulfonamide) may influence pharmacokinetics, but without direct data, these comparisons remain speculative.
Biological Activity
The compound 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest it may possess various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Research indicates that compounds similar to This compound may interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfamoyl group is known for its role in inhibiting certain enzymes, which may contribute to the overall biological activity of the compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxazole derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, derivatives of 1,2-oxazole have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that This compound may exhibit similar properties.
Anticancer Properties
Research into oxazole derivatives has also highlighted their potential anticancer effects. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. This suggests that further investigation into the anticancer activity of This compound could be fruitful.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxazole ring enhanced antibacterial activity. Although This compound was not directly tested, its structural similarity to effective compounds suggests potential efficacy.
Study 2: Anticancer Activity
In another study focused on oxazole derivatives, researchers evaluated their cytotoxic effects on human cancer cell lines. The results showed that specific substitutions on the oxazole ring significantly increased cytotoxicity. This highlights a pathway for future research on This compound , particularly regarding its ability to target cancer cells selectively.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethoxyphenyl vs. sulfamoyl groups) and detect stereochemical impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion).
- HPLC-UV/Vis : Assesses purity (>95% required for biological assays) .
- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹) .
How do structural modifications influence the compound’s biological activity?
Q. Advanced
- Ethoxyphenyl group : Enhances lipophilicity, improving membrane permeability. Replacement with polar groups (e.g., hydroxyl) reduces cellular uptake .
- Sulfamoyl moiety : Electron-withdrawing properties enhance binding to enzyme active sites (e.g., carbonic anhydrase). Substituting ethyl with bulkier groups (e.g., isopropyl) decreases activity due to steric hindrance .
- Oxazole ring : Methyl substitution at position 5 (as in similar compounds) increases metabolic stability compared to unsubstituted analogs .
Methodology : Use in vitro enzyme inhibition assays (e.g., fluorescence-based) and computational docking (AutoDock Vina) to validate modifications .
How can researchers resolve contradictions in reported biological data?
Q. Advanced
- Assay standardization : Control variables like ATP concentration (for kinase assays) or pH (for phosphatase studies) to ensure reproducibility .
- Orthogonal validation : Confirm activity using multiple assays (e.g., SPR for binding affinity, cell-based assays for efficacy).
- Impurity analysis : Characterize batches with LC-MS to rule out degradation products (e.g., hydrolysis of the sulfamoyl group) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to positive controls) .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation.
- Light protection : Use amber vials to avoid photodegradation of the oxazole ring.
- Humidity control : Include desiccants (silica gel) to inhibit hydrolysis of the sulfamoyl group.
- Stability monitoring : Perform quarterly HPLC analysis to detect degradation (e.g., new peaks at 254 nm) .
How can in silico modeling guide pharmacokinetic optimization?
Q. Advanced
- Metabolic prediction : Use Schrödinger’s QikProp to identify sites prone to CYP450 oxidation (e.g., ethoxy groups). Deuteration at these sites can extend half-life .
- ADMET profiling : Predict blood-brain barrier penetration (e.g., logP >3 may increase neurotoxicity) and hERG inhibition risks.
- Solubility enhancement : Introduce hydrophilic groups (e.g., PEG linkers) guided by molecular dynamics simulations (GROMACS) .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation) to improve yield and safety .
- Purification bottlenecks : Replace column chromatography with recrystallization (solvent screening via HTE) or continuous extraction.
- Regioselectivity : Optimize catalysts (e.g., Pd/C for coupling reactions) to minimize byproducts during scale-up .
How does the compound’s reactivity compare to structurally similar analogs?
Q. Advanced
- Electrophilic substitution : The ethoxyphenyl group directs electrophiles to the para position, unlike methoxy analogs, which favor ortho/para .
- Nucleophilic attack : The sulfamoyl group’s electron-deficient sulfur atom is susceptible to nucleophilic displacement by thiols (e.g., glutathione), reducing in vivo stability .
Methodology : Reactivity assays (e.g., kinetic studies with DTT) and DFT calculations (Gaussian 09) to map reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
